molecular formula C9H9N3O3 B1457913 N-Cyclopropyl-5-nitropyridine-2-carboxamide CAS No. 1393442-51-7

N-Cyclopropyl-5-nitropyridine-2-carboxamide

Cat. No. B1457913
M. Wt: 207.19 g/mol
InChI Key: LWLJHXWQCJPKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for N-Cyclopropyl-5-nitropyridine-2-carboxamide is 1S/C9H9N3O3/c13-9(11-6-1-2-6)8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H2,(H,11,13) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

PET Tracers for Neuropsychiatric Disorders

One significant application of derivatives of N-Cyclopropyl-5-nitropyridine-2-carboxamide is in the development of PET (Positron Emission Tomography) tracers for neuropsychiatric disorders. A study by García et al. (2014) describes the preparation of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which are analogs of WAY100635. These compounds were developed through the nitro substitution of their 4-nitropyridin-2-yl precursors and exhibited high affinity and selectivity as 5-HT1A receptor antagonists, showing promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antibacterial and Antimicrobial Activities

The synthesis and biological screening of cyanopyridine derivatives, including N-Cyclopropyl-5-nitropyridine-2-carboxamide, have shown good biological and therapeutic activities. Akbari (2018) prepared new cyclopropane carboxamide derivatives that exhibited a wide range of applications in pharmaceuticals and agriculture, particularly due to their antimicrobial activities (Akbari, 2018).

Synthetic Applications in Organic Chemistry

Another research focus is on the synthetic applications of N-Cyclopropyl-5-nitropyridine-2-carboxamide in organic chemistry. Amangasieva et al. (2018) reported on the synthesis of amides via nucleophilic substitution of hydrogen in 3-nitropyridine, showcasing the utility of nitropyridine derivatives in constructing N-(5-nitropyridin-2-yl) carboxamides for various synthetic purposes (Amangasieva et al., 2018).

Catalysis and Chemical Transformations

The compound also plays a role in catalysis and chemical transformations. Liu et al. (2017) developed a Ni-Al bimetallic catalyzed enantioselective cycloaddition reaction of cyclopropyl carboxamides with alkynes, demonstrating an efficient strategy for the C-C bond cleavage of unreactive cyclopropanes. This research opens up new avenues for synthesizing cyclopentenyl carboxamides with high yield and enantioselectivity, showcasing the potential of cyclopropyl carboxamides in catalytic reactions (Liu et al., 2017).

properties

IUPAC Name

N-cyclopropyl-5-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-9(11-6-1-2-6)8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLJHXWQCJPKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252667
Record name 2-Pyridinecarboxamide, N-cyclopropyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-5-nitropyridine-2-carboxamide

CAS RN

1393442-51-7
Record name 2-Pyridinecarboxamide, N-cyclopropyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxamide, N-cyclopropyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-5-nitropyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl-5-nitropyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-Cyclopropyl-5-nitropyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-Cyclopropyl-5-nitropyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-Cyclopropyl-5-nitropyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-Cyclopropyl-5-nitropyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.